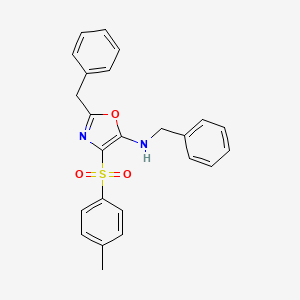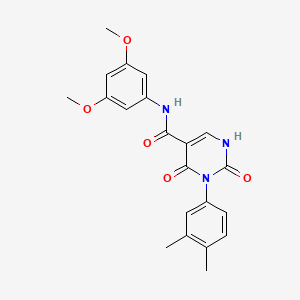
N,N'-Di-sec-butylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-sec-butylthiourea is an organic compound with the molecular formula C₉H₂₀N₂S and a molecular weight of 188.333 g/mol . It is a derivative of thiourea, where the hydrogen atoms are replaced by sec-butyl groups. This compound is known for its applications in various fields, including organic synthesis and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Di-sec-butylthiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
Reaction of sec-butylamine with carbon disulfide: This step involves the formation of a dithiocarbamate intermediate.
Cyclization: The intermediate undergoes cyclization to form N,N’-Di-sec-butylthiourea.
Industrial Production Methods: Industrial production methods for N,N’-Di-sec-butylthiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of reactors and controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Di-sec-butylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: N,N’-Di-sec-butylthiourea can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation products: Sulfonyl derivatives.
Reduction products: Corresponding amines.
Substitution products: Various substituted thioureas.
Aplicaciones Científicas De Investigación
N,N’-Di-sec-butylthiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Industry: It is used in the production of dyes, elastomers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N’-Di-sec-butylthiourea involves its interaction with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as nitric oxide synthase, which plays a role in inflammatory and neurodegenerative diseases . The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
N,N’-Di-n-butylthiourea: Similar in structure but with n-butyl groups instead of sec-butyl groups.
N,N’-Diethylthiourea: Contains ethyl groups instead of sec-butyl groups.
N,N’-Dimethylthiourea: Contains methyl groups instead of sec-butyl groups.
Uniqueness: N,N’-Di-sec-butylthiourea is unique due to its sec-butyl groups, which impart different steric and electronic properties compared to other thiourea derivatives. These properties can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
1,3-di(butan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-5-7(3)10-9(12)11-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOGVESSTRJHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953266 |
Source


|
| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31182-22-6 |
Source


|
| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2998762.png)

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)



![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)



![N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2998782.png)

